molecular formula C14H16N4O2S B5656013 1-(morpholin-4-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone

1-(morpholin-4-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone

Cat. No.: B5656013
M. Wt: 304.37 g/mol
InChI Key: MFWJWZDSKNGPIB-UHFFFAOYSA-N
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Description

1-(morpholin-4-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone is a synthetic organic compound that features a morpholine ring, a phenyl group, and a triazole ring connected via a sulfanyl linkage to an ethanone moiety. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(morpholin-4-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone typically involves the following steps:

    Formation of the Triazole Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Attachment of the Phenyl Group: This step may involve a coupling reaction, such as a Suzuki or Heck reaction.

    Formation of the Sulfanyl Linkage: This can be done by reacting a thiol with an appropriate electrophile.

    Introduction of the Morpholine Ring: This step may involve nucleophilic substitution or other suitable reactions.

    Formation of the Ethanone Moiety: This can be achieved through oxidation or other suitable reactions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.

Chemical Reactions Analysis

Types of Reactions

1-(morpholin-4-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone can undergo various types of chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone.

    Reduction: The ethanone moiety can be reduced to an alcohol.

    Substitution: The morpholine ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (mCPBA) under mild conditions.

    Reduction: Reagents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Reagents such as alkyl halides or acyl chlorides under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Various substituted morpholine derivatives.

Scientific Research Applications

1-(morpholin-4-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone may have applications in various fields, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a potential inhibitor or modulator of biological pathways.

    Medicine: As a potential therapeutic agent for various diseases.

    Industry: As an intermediate in the production of pharmaceuticals or agrochemicals.

Mechanism of Action

The mechanism of action of 1-(morpholin-4-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone would depend on its specific biological target. Potential mechanisms could include:

    Enzyme Inhibition: Binding to the active site of an enzyme and preventing its activity.

    Receptor Modulation: Binding to a receptor and altering its signaling pathway.

    Protein-Protein Interactions: Disrupting interactions between proteins involved in disease pathways.

Comparison with Similar Compounds

Similar Compounds

    1-(morpholin-4-yl)-2-[(1-phenyl-1H-1,2,3-triazol-4-yl)sulfanyl]ethanone: Similar structure but with a different triazole isomer.

    1-(piperidin-4-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone: Similar structure but with a piperidine ring instead of a morpholine ring.

Uniqueness

1-(morpholin-4-yl)-2-[(1-phenyl-1H-1,2,4-triazol-3-yl)sulfanyl]ethanone is unique due to the specific combination of its functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

1-morpholin-4-yl-2-[(1-phenyl-1,2,4-triazol-3-yl)sulfanyl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O2S/c19-13(17-6-8-20-9-7-17)10-21-14-15-11-18(16-14)12-4-2-1-3-5-12/h1-5,11H,6-10H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MFWJWZDSKNGPIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C(=O)CSC2=NN(C=N2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.37 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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